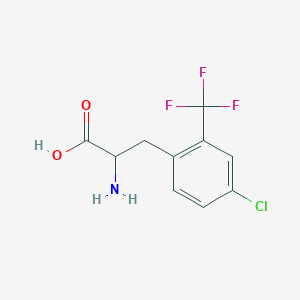

2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPDRKOMXKBBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid may exhibit significant biological activities, particularly as an inhibitor of tryptophan hydroxylase. This enzyme is crucial for serotonin biosynthesis, and its inhibition can lead to lower peripheral serotonin levels. This mechanism suggests potential therapeutic applications for conditions associated with serotonin dysregulation, such as:

- Depression

- Anxiety Disorders

Studies have shown that modulating serotonin levels can significantly impact mood regulation and treatment outcomes in psychiatric disorders .

Medicinal Chemistry Applications

The compound's structural features allow it to interact with various neurotransmitter systems, particularly those involving serotonin. The following sections detail its specific applications:

Serotonin Regulation

Given its role as a tryptophan hydroxylase inhibitor, this compound is being investigated for its potential to treat mood disorders. By lowering serotonin synthesis, it may help manage conditions where excess serotonin contributes to symptoms .

Neuropharmacology

The compound's ability to modulate neurotransmitter levels positions it as a candidate for further research into neuropharmacological applications. Its interactions with serotonin receptors could lead to new insights into drug development for anxiety and depression treatments .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials : Various amino acids and chlorinated phenyl compounds.

- Synthetic Routes : Detailed synthetic pathways are documented in patent literature, emphasizing novel intermediates that optimize yield and purity.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

- Inhibition Studies : Research has demonstrated that the compound effectively inhibits tryptophan hydroxylase activity in cell cultures, leading to decreased serotonin production.

- Therapeutic Potential : Clinical trials are being designed to assess the safety and efficacy of this compound in treating mood disorders, focusing on dosage optimization and patient response.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and chlorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the phenyl ring substituents, amino acid backbone, or functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance lipophilicity and metabolic stability , promoting membrane permeability and target engagement.

- Amino Acid Backbone: The free α-amino and carboxylic acid groups are critical for mimicking natural amino acids, enabling interactions with transporters (e.g., LAT1) or enzymes .

Biological Activity

2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid (CAS No. 1259965-55-3) is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound.

- Molecular Formula : C₁₀H₉ClF₃NO₂

- Molecular Weight : 267.63 g/mol

- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing a trifluoromethyl group exhibit enhanced antimicrobial properties. In particular, studies have shown that derivatives of amino acids with such substituents can selectively inhibit bacterial growth. For example, similar compounds have demonstrated activity against various strains of bacteria, including Chlamydia and Neisseria meningitidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

| 2-Amino... | C. trachomatis | 50 μg/mL |

The presence of the trifluoromethyl group in the para position significantly enhances the compound's ability to interact with biological targets. This modification has been linked to increased potency in inhibiting enzymes and receptors involved in bacterial metabolism and pathogenesis . For instance, the trifluoromethyl group can stabilize interactions with target proteins, thereby enhancing binding affinity.

Study on Antichlamydial Activity

In a study focused on antichlamydial activity, researchers synthesized several derivatives of amino acids, including the target compound. The results indicated that the inclusion of a trifluoromethyl group was crucial for achieving significant antimicrobial effects against C. trachomatis. The compounds were tested using immunofluorescence assays to analyze their impact on chlamydial inclusions in infected cells .

Table 2: Summary of Antichlamydial Activity

| Compound | Concentration Tested | Effect on Inclusions |

|---|---|---|

| Compound A | 50 μg/mL | Reduced size and number |

| Compound B | 50 μg/mL | No significant reduction |

| 2-Amino... | 50 μg/mL | Significant reduction observed |

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is essential to assess its safety profile. Preliminary toxicity studies indicated that the compound exhibited low toxicity towards human cell lines at effective concentrations used against pathogens . Further evaluations are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) is preferred. Purification via reverse-phase HPLC or chiral column chromatography can isolate enantiomers . For trifluoromethyl and chloro-substituted aromatic precursors, cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed, followed by amino acid functionalization .

- Key Considerations : Monitor reaction intermediates using LC-MS to track stereochemical integrity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Techniques :

- NMR : H and C NMR to confirm phenyl substituents and amino acid backbone. F NMR detects trifluoromethyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFNO = 265.03 g/mol) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. How does the compound’s solubility impact in vitro bioassays, and what formulation strategies improve bioavailability?

- Approach : Solubility can be enhanced using co-solvents (DMSO/PBS mixtures) or pH-adjusted buffers. Salt formation (e.g., hydrochloride) may improve stability .

- Validation : Dynamic light scattering (DLS) assesses colloidal stability in aqueous media .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict bioactivity?

- Methods :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction thermodynamics (e.g., Na binding enthalpy for intermediates, ΔrH° ≈ 201 kJ/mol ).

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) alter bioactivity?

- SAR Analysis :

- Electron-Withdrawing Groups : Trifluoromethyl and chloro enhance metabolic stability but may reduce membrane permeability. Compare with fluoro analogs (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, CAS 403-90-7) .

- Experimental Design : Use competitive inhibition assays (e.g., tyrosine kinase targets) to quantify IC shifts .

Q. How should researchers address contradictory data in enzymatic inhibition studies?

- Troubleshooting :

- Purity Verification : Confirm ≥95% purity via HPLC and elemental analysis .

- Assay Conditions : Standardize buffer ionic strength and temperature (e.g., 22°C ).

Q. What strategies mitigate racemization during large-scale synthesis?

- Preventive Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.